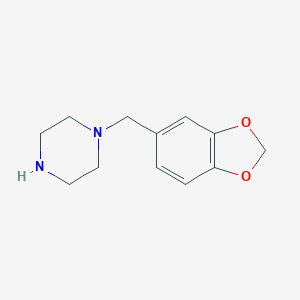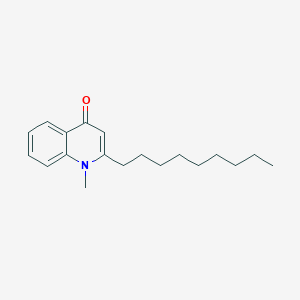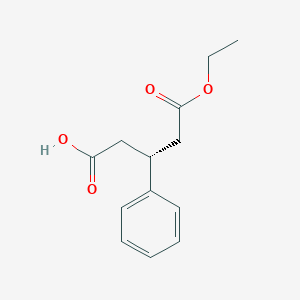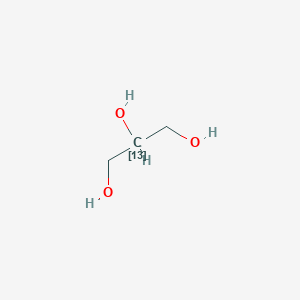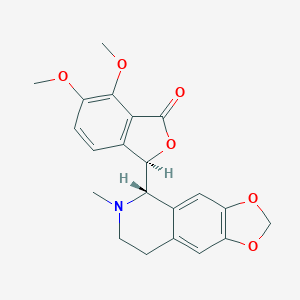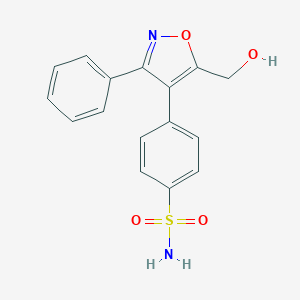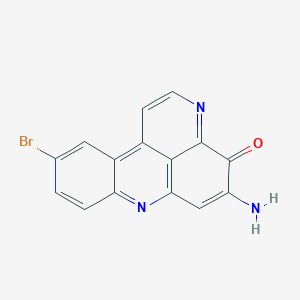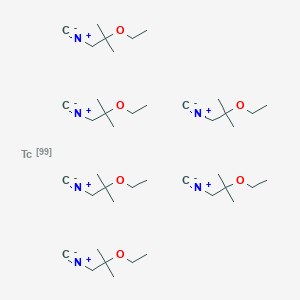
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, DMPO, and is commonly used as a spin trap in biochemistry and pharmacology research.
Mecanismo De Acción
DMPO works by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using techniques such as electron spin resonance spectroscopy, providing valuable information about the free radical and its interactions with biological molecules.
Efectos Bioquímicos Y Fisiológicos
DMPO has been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, DMPO has been used to study the effects of free radicals on biological systems, providing valuable insight into the mechanisms of disease and potential treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPO as a spin trap is its stability and ease of handling. However, DMPO may not be suitable for all experiments, as it may react with other compounds in the system and produce unwanted artifacts. Additionally, the choice of spin trap may depend on the specific free radical being studied and the experimental conditions.
Direcciones Futuras
1. Further investigation into the antioxidant properties of DMPO and its potential therapeutic applications.
2. Development of new spin traps with improved stability and selectivity.
3. Use of DMPO and other spin traps to study the effects of free radicals on specific biological systems, such as the nervous system or cardiovascular system.
4. Investigation of the interactions between DMPO and other compounds in biological systems, and their potential effects on experimental results.
Métodos De Síntesis
The synthesis of DMPO involves the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base catalyst. The resulting product is then reacted with 4-bromoacetophenone to form the final compound.
Aplicaciones Científicas De Investigación
DMPO is primarily used as a spin trap in scientific research, particularly in the field of biochemistry and pharmacology. Spin trapping is a technique used to study the formation and reactions of free radicals in biological systems. DMPO is used to trap free radicals and stabilize them, allowing for their detection and analysis.
Propiedades
Número CAS |
152168-00-8 |
|---|---|
Nombre del producto |
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium |
Fórmula molecular |
C19H18N3O3+ |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C19H17N3O3/c1-21(2)16-8-3-14(4-9-16)5-12-18(23)15-6-10-17(11-7-15)22-13-19(24)25-20-22/h3-13H,1-2H3/p+1/b12-5+ |
Clave InChI |
GLLPHBOCYMYCCG-LFYBBSHMSA-O |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
Sinónimos |
1,2,3-Oxadiazolium, 3-(4-(3-(4-(dimethylamino)phenyl)-1-oxo-2-propenyl )phenyl)-5-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



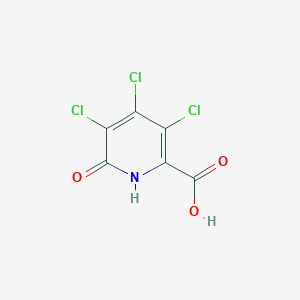

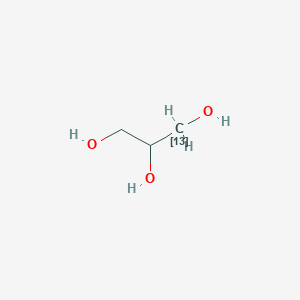
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
